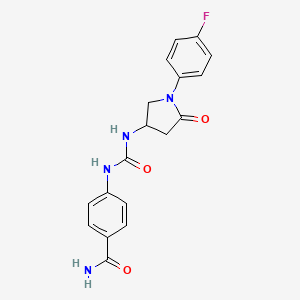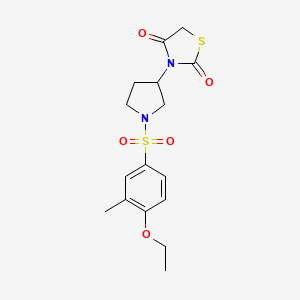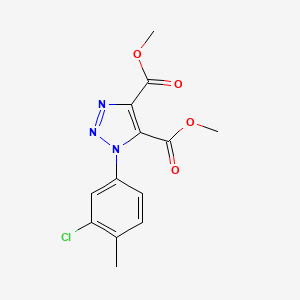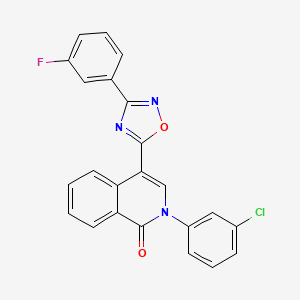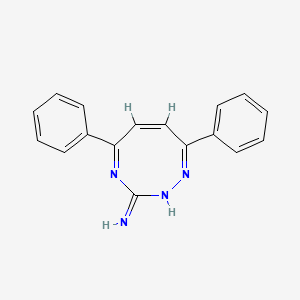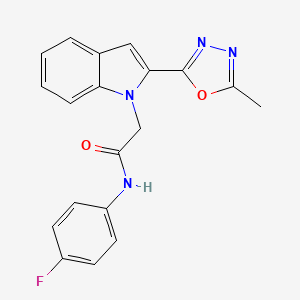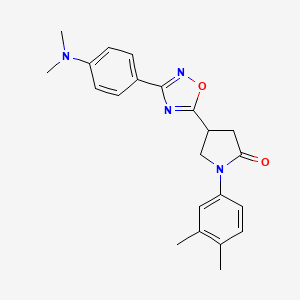
1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP belongs to the class of pyridine derivatives and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Crystal Structure Analysis
The study of crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines reveals the importance of C–H⋯N, C–H⋯π, and π⋯π interactions, especially between pyridine rings and bridging cyclohexane rings (Lai, Mohr, & Tiekink, 2006). These findings are pertinent to the understanding of molecular structures and intermolecular interactions involving pyridine derivatives.
Mass Spectrometry of Pyrrolidides
The mass spectra of pyrrolidides, including those derived from isomeric hydroxy and oxy octadecanoic acids, provide insight into amide- and substituent-directed fragmentation, which is relevant for understanding the structural properties of pyridine derivatives (Tulloch, 1985).
Insecticidal Activity
Compounds related to substituted pyridine methyl esters have been found to exhibit significant insecticidal activity. This includes compounds with variations in the pyridine structure, similar to 1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one (Nepomuceno, Pinheiro, & Coelho, 2007).
Lipophilic Coordination Compounds
Research on lipophilic coordination compounds involving 1-aryl-3-hydroxy-2-methyl-4-pyridinones demonstrates the application of pyridine derivatives in forming complexes with aluminum, gallium, and indium. These studies contribute to the understanding of pyridine-based coordination chemistry (Zhang, Rettig, & Orvig, 1991).
Non-Enzymic Browning Reaction
Research into the non-enzymic browning reaction identified pyridine derivatives, including pyrroles and pyrazines, in reaction mixtures. This highlights the role of pyridine compounds in flavor and aroma development in food chemistry (Milić & Piletić, 1984).
Structural Studies of N-Substituted Pyridinones
A series of studies on 3-hydroxy-2-methyl-4(1H)-pyridinones, with various substituents, have provided valuable insights into the bond lengths, angles, and hydrogen bonding characteristics of pyridine derivatives (Nelson, Karpishin, Rettig, & Orvig, 1988).
properties
IUPAC Name |
1-methyl-3-(3-pyridin-4-yloxypyrrolidine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-18-9-2-3-14(15(18)20)16(21)19-10-6-13(11-19)22-12-4-7-17-8-5-12/h2-5,7-9,13H,6,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUSGMPLADQCLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

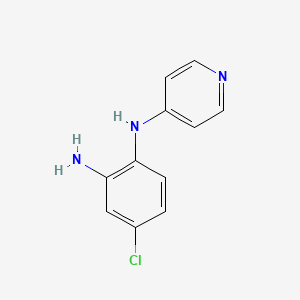
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2381999.png)


